Cyclopentanone-3,3,4,4-D4
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Overview
Description
Cyclopentanone-3,3,4,4-D4 is a deuterated derivative of cyclopentanone, where four hydrogen atoms are replaced by deuterium atoms at the 3 and 4 positions. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Scientific Research Applications
Cyclopentanone-3,3,4,4-D4 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and rates of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Applied in the synthesis of high-density fuels and other specialized chemicals where isotopic labeling is required for analytical purposes.
Safety and Hazards
Cyclopentanone-3,3,4,4-D4 is classified as a potential eye irritant and may cause skin irritation upon prolonged contact . Moreover, inhalation of its vapors might lead to respiratory discomfort . Therefore, appropriate safety measures should be taken when handling this compound, including the use of proper personal protective equipment .
Mechanism of Action
Target of Action
Cyclopentanone-3,3,4,4-D4, a labelled form of Cyclopentanone , is primarily used in the synthesis of various organic compounds . It is also used in the synthesis of peptidase IV inhibitors for the treatment of type 2 diabetes .
Mode of Action
It is known to participate in chemical reactions as a reagent, contributing to the formation of complex organic compounds .
Biochemical Pathways
This compound is involved in the synthesis of various organic compounds, indicating its participation in multiple biochemical pathways . .
Result of Action
The primary result of this compound’s action is the synthesis of various organic compounds, including peptidase IV inhibitors . These inhibitors are used in the treatment of type 2 diabetes, indicating a potential therapeutic effect of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanone-3,3,4,4-D4 can be synthesized through the deuteration of cyclopentanone. One common method involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of cyclopentanone and deuterium oxide over a deuterium-exchange catalyst in a reactor designed to withstand high pressures and temperatures. The product is then purified through distillation and other separation techniques to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopentanone-3,3,4,4-D4 undergoes various chemical reactions similar to its non-deuterated counterpart, cyclopentanone. These include:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentanol-3,3,4,4-D4 using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.
Major Products:
Oxidation: this compound oxide.
Reduction: Cyclopentanol-3,3,4,4-D4.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Cyclopentanone-3,3,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Cyclopentanone: The non-deuterated form, which lacks the isotopic labeling and therefore does not exhibit the kinetic isotope effect.
Cyclohexanone: A six-membered ring ketone with different chemical and physical properties.
Cyclopentenone: A five-membered ring ketone with a double bond, leading to different reactivity and applications.
The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
3,3,4,4-tetradeuteriocyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTOWKSIORTVQH-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC1([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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